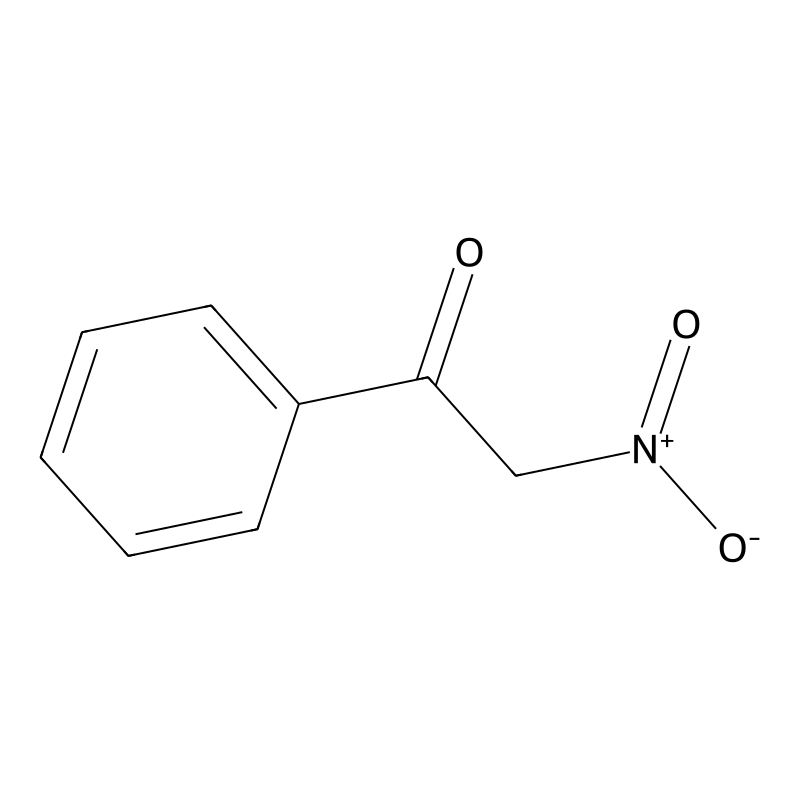Benzoylnitromethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Benzoylnitromethane is a white to yellow crystalline solid at room temperature [, ]. It has limited natural occurrence and is typically synthesized in a laboratory setting []. Due to its reactive nature, benzoylnitromethane is a versatile building block for the synthesis of various organic molecules, including pharmaceuticals, dyes, and explosives [].
Molecular Structure Analysis
The structure of benzoylnitromethane consists of a benzene ring (C₆H₆) attached to a carbonyl group (C=O) and a nitro group (NO₂) connected to a methylene bridge (CH₂). The key features of this structure are:
- Aromatic ring: The presence of the benzene ring provides stability due to aromatic character [].
- Carbonyl group: The C=O group is a reactive electrophilic center, susceptible to nucleophilic attack [].
- Nitro group: The NO₂ group is an electron-withdrawing substituent, affecting the reactivity of the molecule [].
Chemical Reactions Analysis
Benzoylnitromethane is involved in various chemical reactions owing to its functional groups. Here are some notable examples:
Claisen condensation
This reaction condenses benzoylnitromethane with another carbonyl compound to form a beta-nitroalkanone [].
Balanced chemical equation:
C₈H₇NO₃ + RCH₂CO₂R' → C₆H₅C(NO₂)CHCOCH₂R + R'COOH (R and R' are alkyl groups) []
Reduction
Benzoylnitromethane can be reduced to form phenylacetohydroxamic acid [].
Nucleophilic aromatic substitution
Under specific conditions, the nitro group of benzoylnitromethane can be replaced by a nucleophile [].
Physical And Chemical Properties Analysis
Organic Synthesis:
- Precursor for Knoevenagel Condensation: Benzoylnitromethane is a valuable precursor for the Knoevenagel condensation, a powerful organic reaction used to create carbon-carbon double bonds between carbonyl compounds and active methylene groups []. This reaction is a fundamental tool for synthesizing various organic molecules, including pharmaceuticals, dyes, and natural products [].
Analytical Chemistry:
- Chelating Agent: Benzoylnitromethane can act as a chelating agent, forming stable complexes with metal ions. This property makes it useful in analytical chemistry for the separation, detection, and quantification of metal ions []. For example, benzoylnitromethane can be used to selectively complex with specific metal ions, allowing for their separation from other metal ions in a mixture.
Material Science:
- Organic Photovoltaics: Research suggests that benzoylnitromethane has potential applications in organic photovoltaics, which are devices that convert sunlight into electricity. Studies have shown that benzoylnitromethane can be used as an electron acceptor material in organic solar cells, improving their efficiency [].
Medicinal Chemistry:
- Drug Discovery: Benzoylnitromethane has been explored for its potential use in drug discovery. Studies have investigated its biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, more research is needed to determine its efficacy and safety as a potential therapeutic agent.
- Michael Addition: It acts as an electrophile in Michael addition reactions, where it can react with nucleophiles to form β-nitro ketones.
- Organocatalytic Reactions: Recent studies have explored its use in organocatalytic cascade reactions, demonstrating its ability to yield complex organic structures such as tetrasubstituted cyclohexene carbaldehydes through multi-step processes involving Michael and aldol reactions .
- Proton Transfer Kinetics: Research has investigated the kinetics of proton transfer involving benzoylnitromethane, revealing insights into its reactivity and interaction with various bases .
Benzoylnitromethane can be synthesized through several methods:
- Acylation Reaction: One common method involves the acylation of nitrobenzene with benzoyl chloride or another acylating agent in the presence of a base. This reaction typically yields benzoylnitromethane alongside other by-products .
- Organocatalytic Methods: Recent advancements have introduced organocatalytic methods that utilize various catalysts to facilitate the formation of benzoylnitromethane from simpler precursors, enhancing selectivity and yield .
Benzoylnitromethane finds applications primarily in organic synthesis:
- Building Block in Organic Chemistry: It serves as a versatile building block for synthesizing more complex molecules, particularly in pharmaceutical chemistry.
- Precursor for Nitro Compounds: It can be used to generate other nitro compounds that may have desired biological or chemical properties.
Studies on the interactions of benzoylnitromethane with other chemical species have shown that it can form complexes with bases and nucleophiles. These interactions are crucial for understanding its reactivity patterns and potential applications in synthesis. For instance, investigations into its proton transfer kinetics provide insights into how it behaves under various conditions and with different reactants .
Benzoylnitromethane is structurally related to several other compounds, each possessing unique characteristics. Here are some similar compounds:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Nitrobenzene | Contains a nitro group attached to a benzene ring | Used as an industrial solvent; toxic |
| Acetophenone | Benzene ring with an acetyl group | Commonly used as a fragrance |
| Benzyl nitrite | Benzene ring with a nitrite group | Used as a reagent in organic synthesis |
| 1-Nitro-2-naphthol | Naphthalene structure with a nitro group | Exhibits dye properties |
Uniqueness of Benzoylnitromethane: Unlike these compounds, benzoylnitromethane uniquely combines both a carbonyl and nitro functionality, enabling diverse reactivity patterns not typically observed in simpler nitro or carbonyl compounds. Its ability to participate in complex multi-component reactions further distinguishes it within this class of chemicals.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








